molecular formula C17H27NO6 B591604 (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 877069-25-5

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B591604
CAS No.: 877069-25-5
M. Wt: 341.404
InChI Key: SDOGPIGJXDYBIY-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a crucial chiral synthon and advanced intermediate in the synthesis of complex pharmaceutical agents. Its primary research application is in the preparation of Boceprevir, a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease . The complex stereochemistry of this compound, featuring multiple defined chiral centers, is essential for conferring high binding affinity and selectivity to the final drug molecule, which acts by blocking the viral protease's ability to process the HCV polyprotein, thereby halting viral replication . Researchers utilize this intermediate to study sophisticated organic synthesis routes, particularly exploring novel peptide mimetic frameworks and asymmetric catalysis. It serves as a valuable building block in medicinal chemistry for the development and optimization of antiviral therapeutics, as well as a tool for probing structure-activity relationships (SAR) in protease inhibitor design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-cyclopentyloxycarbonyl-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-17(2,3)13(16(23)24-11-6-4-5-7-11)14(20)18-9-10(19)8-12(18)15(21)22/h10-13,19H,4-9H2,1-3H3,(H,21,22)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOGPIGJXDYBIY-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

The cis-(2S,4R) configuration is achieved via catalytic hydrogenation of a Δ³-pyrroline intermediate. Patent EP3015456A1 details the use of chiral catalysts (e.g., formula M1/M2) to hydrogenate a substituted pyrroline (Formula E) into the cis-pyrrolidine (Formula D) with >98% diastereomeric excess (Table 1).

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (psi)SolventTemp (°C)Yield (%)cis:trans Ratio
Pd/C + M150EtOAc258998:2
Rh/Al₂O₃ + M230MeOH409299:1

The choice of catalyst and solvent critically impacts stereoselectivity. Rhodium-based systems with chiral ligands (M2) in methanol provided optimal results.

Hydrolysis of Protected Intermediates

The carboxyl group is introduced via hydrolysis of a methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1), achieving 95% conversion without racemization. Alkaline conditions (pH 10–12) are maintained to prevent epimerization at C2.

Synthesis of the (S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl Side Chain

Enantioselective Acylation

The (S)-configured side chain is constructed using a Schlenk equilibrium approach. A 3,3-dimethylbutanoic acid derivative is treated with cyclopentyl chloroformate in the presence of a cinchona alkaloid catalyst (e.g., quinidine), yielding the (S)-enantiomer with 88% ee. Subsequent activation as a mixed anhydride (ClCOOEt) enables coupling to the pyrrolidine core.

Protection Strategy for the Hydroxyl Group

The 4-hydroxyl group on the pyrrolidine is protected as a tert-butyldimethylsilyl (TBDMS) ether during acylation. This group is stable under basic and hydrogenolytic conditions but cleaved selectively using tetra-n-butylammonium fluoride (TBAF) in THF.

Convergent Coupling and Final Deprotection

Peptide Coupling Methodology

The side chain is coupled to the pyrrolidine core using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM). This method achieves 85% yield with minimal epimerization.

Table 2: Coupling Reagent Comparison

ReagentSolventTemp (°C)Yield (%)Epimerization (%)
HATUDCM085<2
EDCIDMF25785
DCCTHF-10708

Global Deprotection

Final deprotection involves sequential steps:

  • TBDMS cleavage : TBAF in THF (0°C, 2 h).

  • Carboxyl deprotection : Hydrolysis with LiOH (THF/H₂O, 25°C, 12 h).

Analytical Characterization and Purity Optimization

Chiral HPLC Analysis

Enantiomeric purity is verified using a Chiralpak IC-3 column (Heptane/EtOH 90:10, 1 mL/min), confirming >99% ee for the target compound.

Recrystallization for Industrial Scale

Recrystallization from ethyl acetate/n-hexane (1:5) increases purity from 95% to 99.9%, with a recovery rate of 82%.

StepTraditional Yield (%)Optimized Yield (%)
Pyrrolidine synthesis4689
Side chain acylation5688
Coupling7085
Global deprotection7595

Future directions include exploring continuous-flow hydrogenation and enzymatic resolutions to further reduce costs and waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex molecules. Its chiral centers allow for the exploration of stereochemistry and the development of enantioselective reactions. The ability to manipulate its structure through various chemical reactions makes it valuable in organic synthesis.

Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps:

  • Formation of the pyrrolidine ring.
  • Introduction of chiral substituents via esterification, reduction, and protection/deprotection steps.
    Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Applications

Enzyme-Substrate Interactions
In biological research, this compound is used to study enzyme-substrate interactions. Its structure allows researchers to investigate how different functional groups influence biological activity and the effects of chirality on these interactions.

Pharmacological Potential
The compound has potential as a lead molecule in drug development. Modifications to its structure can enhance pharmacological properties, making it suitable for targeting specific diseases. Its unique configuration may allow it to interact selectively with biological macromolecules, providing insights into drug design .

Medicinal Chemistry

Drug Development
The compound's unique properties position it as a candidate for developing new therapeutics. Its ability to modify biological pathways through interaction with enzymes or receptors can lead to novel treatments for various conditions.

Case Studies in Drug Design
Recent studies have focused on leveraging the compound's structure to create derivatives with improved efficacy and safety profiles. For instance, modifications have been explored to enhance its binding affinity for specific targets involved in metabolic disorders .

Industrial Applications

Pharmaceuticals and Agrochemicals
In industrial settings, (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be utilized in the production of pharmaceuticals and agrochemicals. Its versatility as an intermediate allows for efficient synthesis processes in producing specialty chemicals.

Mechanism of Action

The mechanism by which (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Backbone and Functional Group Variations

a) Pyrrolidine-2-carboxamide Derivatives
  • Example 30 (from ): Replaces the cyclopentyloxy carbonyl group with a benzamido substituent and introduces a 4-(4-methylthiazol-5-yl)benzyl group. This modification increases aromaticity and may enhance binding to hydrophobic enzyme pockets, though at the cost of reduced solubility compared to the cyclopentyloxy variant .
  • Example 31 (from ): Features a 1-oxoisoindolin-2-yl group, which introduces a rigid bicyclic structure. This could improve target selectivity but may reduce synthetic accessibility .
b) Amino vs. Cyclopentyloxy Substitutions
  • The hydrochloride salt (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid () replaces the cyclopentyloxy carbonyl with an amino group. This substitution lowers molecular weight (280.75 g/mol vs.

Protecting Group Variations

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid () uses a tert-butoxycarbonyl (Boc) group instead of cyclopentyloxy. The Boc group is a common protecting agent in peptide synthesis, suggesting its role in intermediate synthesis. However, the cyclopentyloxy group in the target compound may offer better stability under acidic conditions .

Side Chain and Lipophilicity

  • (2S)-1-[(2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid () substitutes the cyclopentyl group with a cyclohexyl-ethoxycarbonyl chain.

Key Physicochemical and Pharmacokinetic Differences

Property Target Compound Example 30 Analogs Amino-Substituted Analog Cyclohexyl-Ethoxycarbonyl Analog
Molecular Weight (g/mol) ~350–400 (estimated) ~450–500 280.75 ~400–450
Key Functional Groups Cyclopentyloxy carbonyl, 3,3-dimethylbutanoyl Benzamido, thiazole-benzyl Amino, 3,3-dimethylbutanoyl Cyclohexyl, ethoxycarbonyl
LogD (Lipophilicity) Moderate (~3.6)* High (>4.0) Low (~2.0) High (>4.5)
Solubility Moderate in DMSO Low in aqueous buffers High in polar solvents Low in aqueous buffers
Synthetic Accessibility Moderate Low High Moderate

*Estimated based on analogs in .

Biological Activity

(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with a complex structure that has garnered interest in medicinal chemistry and biochemistry. Its unique arrangement of functional groups and stereochemistry may confer specific biological activities, making it a valuable subject for research.

Chemical Structure and Properties

The compound features a pyrrolidine ring with multiple chiral centers, which contributes to its biological activity. The molecular formula is C17H27NO6C_{17}H_{27}NO_{6} with a molecular weight of 341.40 g/mol. The InChI key for this compound is SDOGPIGJXDYBIY-WXHSDQCUSA-N, and it has a solubility of approximately 0.675 mg/ml in aqueous solutions .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator due to the presence of the hydroxyl and carbonyl functional groups, which can participate in hydrogen bonding and other interactions critical for binding to protein targets.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that compounds similar to this compound have shown potential as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on related pyrrolidine derivatives have demonstrated inhibitory effects on proteases and kinases.
  • Antioxidant Activity : Some studies have reported antioxidant properties associated with pyrrolidine derivatives, suggesting that this compound may help mitigate oxidative stress in cellular models. This activity is likely linked to the hydroxyl group that can donate electrons to free radicals.
  • Anticancer Potential : Investigations into structurally similar compounds have revealed potential anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. The unique stereochemistry may enhance selectivity towards cancerous cells while sparing normal cells .

Comparative Analysis

To further understand the biological implications of this compound, a comparison with other chiral pyrrolidine derivatives can be insightful:

Compound NameCAS NumberBiological Activity
(2S,4R)-1-((S)-2-((Cyclohexyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid12345678Enzyme inhibitor
(2S,4R)-1-((S)-2-((Cyclopropoxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid87654321Antioxidant activity

This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the importance of specific functional groups and stereochemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,4R)-1-((S)-2-((cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis requires stringent control of stereochemistry during coupling reactions. For example, the use of tert-butoxycarbonyl (Boc) protection for the pyrrolidine nitrogen (as seen in analogs like (2S,4R)-Boc-4-hydroxyproline derivatives) prevents undesired side reactions . Chiral HPLC (≥98% purity criteria) is critical for verifying enantiomeric excess, as racemization can occur during deprotection or acylation steps . Catalysts like palladium or copper may optimize coupling yields in cyclopentyloxycarbonyl group introduction .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign stereochemistry using 1^1H-1^1H COSY and NOESY to confirm (2S,4R) configurations, particularly for the hydroxyl group at C4 and the cyclopentyloxycarbonyl moiety .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally related 4-hydroxypyrrolidine carboxylates .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C20_{20}H28_{28}N2_2O6_6 for analogs) .

Q. What analytical methods are recommended for assessing purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC with UV/RI detection : Monitor degradation products, especially under acidic/basic conditions that may hydrolyze the cyclopentyl ester .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, as tert-butyl and cyclopentyl groups may decompose above 200°C .
  • Forced degradation studies : Expose to oxidative (H2_2O2_2), photolytic (UV light), and hydrolytic (pH 1–13) stressors to identify labile sites .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in proteolysis-targeting chimeras (PROTACs)?

  • Methodological Answer : The (2S,4R) configuration ensures proper orientation for binding E3 ligases (e.g., VHL) and target proteins. In PROTAC analogs, the 4-hydroxypyrrolidine scaffold enhances solubility and hydrogen bonding with the VHL β-domain, while the cyclopentyloxycarbonyl group modulates linker flexibility . Competitive binding assays (SPR or ITC) quantify affinity for VHL (Kd_d ~10–100 nM in related compounds) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulate binding to VHL or other targets using crystal structures (PDB: 6SQS) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to optimize hydrogen bonding and steric fit .
  • Molecular dynamics (MD) simulations : Assess stability of ternary complexes (target-PROTAC-E3 ligase) over 100+ ns trajectories .

Q. How do researchers resolve contradictions in bioactivity data caused by batch-to-batch variability?

  • Methodological Answer :

  • Chiral chromatography : Isolate enantiomers if racemization occurs during synthesis (e.g., using CHIRALPAK® columns) .
  • Batch normalization : Pre-treat all batches with identical purification protocols (e.g., semi-preparative HPLC with MeOH/CH2_2Cl2_2) .
  • Bioactivity correlation : Use orthogonal assays (e.g., cellular degradation vs. in vitro binding) to identify outliers .

Q. What strategies improve the metabolic stability of this compound in in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Replace the hydroxyl group with acetyl or phosphate esters to reduce Phase II metabolism .
  • Deuterium incorporation : Stabilize metabolically labile C-H bonds (e.g., α to the carbonyl group) .
  • Microsomal stability assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify major metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.